3-(3-Cyclopentyl-1,2,4-oxadiazol-5-YL)propan-1-amine hydrochloride 3-(3-Cyclopentyl-1,2,4-oxadiazol-5-YL)propan-1-amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1184411-16-2
VCID: VC4408500
InChI: InChI=1S/C10H17N3O.ClH/c11-7-3-6-9-12-10(13-14-9)8-4-1-2-5-8;/h8H,1-7,11H2;1H
SMILES: C1CCC(C1)C2=NOC(=N2)CCCN.Cl
Molecular Formula: C10H18ClN3O
Molecular Weight: 231.72

3-(3-Cyclopentyl-1,2,4-oxadiazol-5-YL)propan-1-amine hydrochloride

CAS No.: 1184411-16-2

Cat. No.: VC4408500

Molecular Formula: C10H18ClN3O

Molecular Weight: 231.72

* For research use only. Not for human or veterinary use.

3-(3-Cyclopentyl-1,2,4-oxadiazol-5-YL)propan-1-amine hydrochloride - 1184411-16-2

Specification

CAS No. 1184411-16-2
Molecular Formula C10H18ClN3O
Molecular Weight 231.72
IUPAC Name 3-(3-cyclopentyl-1,2,4-oxadiazol-5-yl)propan-1-amine;hydrochloride
Standard InChI InChI=1S/C10H17N3O.ClH/c11-7-3-6-9-12-10(13-14-9)8-4-1-2-5-8;/h8H,1-7,11H2;1H
Standard InChI Key HWXWAYGEYWOLII-UHFFFAOYSA-N
SMILES C1CCC(C1)C2=NOC(=N2)CCCN.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

The compound’s IUPAC name, 3-(3-cyclopentyl-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride, reflects its core structure: a 1,2,4-oxadiazole ring substituted at the 3-position with a cyclopentyl group and at the 5-position with a propane-1-amine chain, neutralized as a hydrochloride salt. Key identifiers include:

PropertyValue
CAS No.1184411-16-2
Molecular FormulaC10H18ClN3O\text{C}_{10}\text{H}_{18}\text{ClN}_{3}\text{O}
Molecular Weight231.72 g/mol
SMILESC1CCC(C1)C2=NOC(=N2)CCCN.Cl
InChIKeyHWXWAYGEYWOLII-UHFFFAOYSA-N

The hydrochloride salt enhances solubility in polar solvents, a critical factor for bioavailability in potential pharmaceutical applications .

Stereochemical and Conformational Analysis

The compound is achiral, as confirmed by its ACHIRAL stereo designation . Computational analyses reveal a polar surface area of 51.658 Ų, suggesting moderate permeability across biological membranes. The logP value of 4.35 indicates significant lipophilicity, which may influence tissue distribution and metabolic clearance .

Synthesis and Purification

Characterization Techniques

Nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) are employed to confirm structural integrity. The hydrochloride salt’s purity is validated via HPLC and elemental analysis.

Physicochemical Properties

Stability and Degradation

The compound’s stability is influenced by environmental factors such as humidity, temperature, and light. The oxadiazole ring is susceptible to hydrolysis under strongly acidic or alkaline conditions, necessitating storage in inert, anhydrous environments.

Solubility and Partitioning

Though exact solubility data are unavailable, the hydrochloride salt form likely improves aqueous solubility compared to the free base. Computed properties include:

  • logD (pH 7.4): 4.34

  • logSw (water solubility): -4.44, indicating low intrinsic solubility .

Biological Activities and Mechanistic Insights

Oxadiazole Pharmacophore

1,2,4-Oxadiazoles are renowned for their hydrogen-bonding capacity and metabolic stability, making them privileged scaffolds in drug discovery. The cyclopentyl group may enhance target binding via hydrophobic interactions, while the amine side chain offers potential for derivatization .

Hypothesized Targets

Based on structural analogs, this compound could interact with:

  • GABA receptors: Modulating neurotransmission.

  • Kinase enzymes: Inhibiting proliferative signaling in cancers.

  • Bacterial topoisomerases: Disrupting DNA replication.

Challenges and Future Directions

Stability Optimization

Formulation strategies, such as lyophilization or nanoparticle encapsulation, could mitigate hydrolysis risks.

In Vivo Profiling

Future studies should prioritize pharmacokinetic profiling and toxicity screening to evaluate therapeutic potential.

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